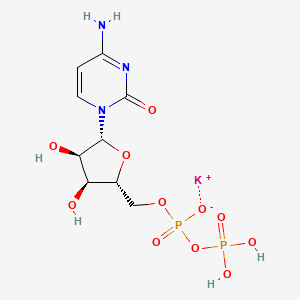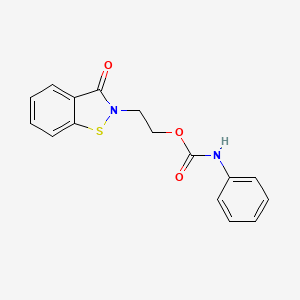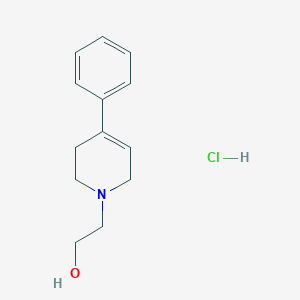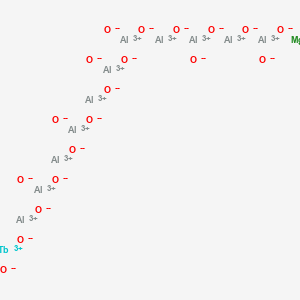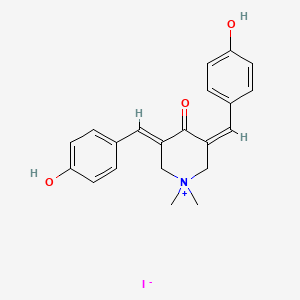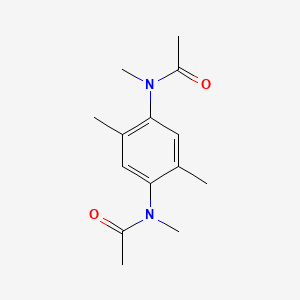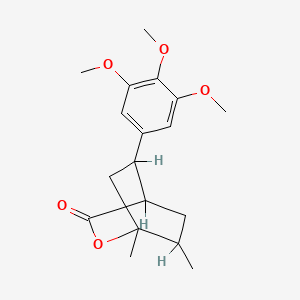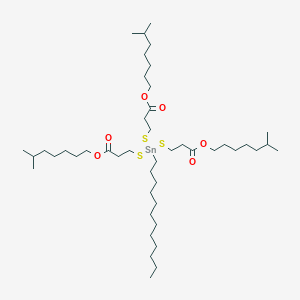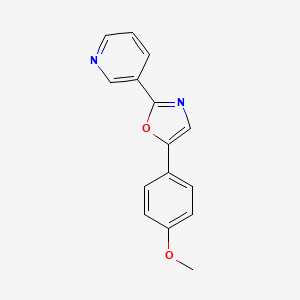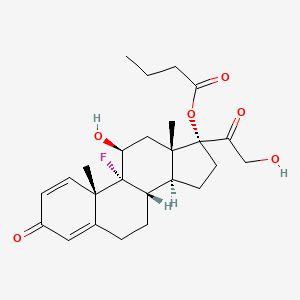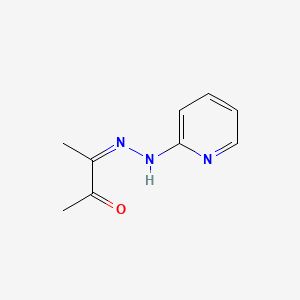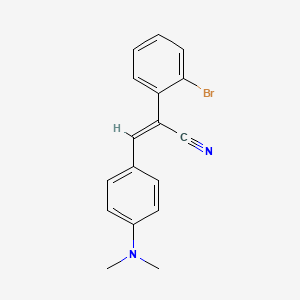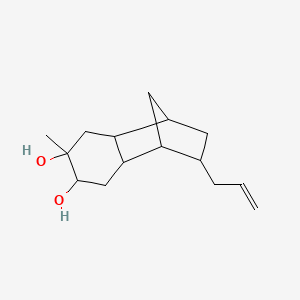
2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is a chemical compound with the molecular formula C18H18ClNO5.HCl and a molecular weight of 400.2 g/mol. This compound is known for its unique structure, which includes a nicotinate moiety and a chlorophenoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves several steps:
Formation of 4-chlorophenoxy-2-methylpropionic acid: This is achieved by reacting 4-chlorophenol with 2-methylpropionic acid in the presence of a suitable catalyst.
Esterification: The resulting acid is then esterified with ethylene glycol to form 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethanol.
Nicotinate Formation: The ester is then reacted with nicotinic acid under acidic conditions to form the nicotinate ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nicotinic acetylcholine receptors and inhibition of cyclooxygenase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-bromophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
- 2-[2-(4-fluorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
- 2-[2-(4-methylphenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
Uniqueness
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
56775-91-8 |
|---|---|
Molekularformel |
C18H19Cl2NO5 |
Molekulargewicht |
400.2 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H18ClNO5.ClH/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;/h3-9,12H,10-11H2,1-2H3;1H |
InChI-Schlüssel |
SMQMWHHMXSBKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl.Cl |
Verwandte CAS-Nummern |
31637-97-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


